

Spectroscopic Analysis of 3-Propylidenephthalide: A Technical Guide

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Compound of Interest

Compound Name: 3-Propylidenephthalide

Cat. No.: B1366576

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Propylidenephthalide** (CAS No. 17369-59-4), a molecule of interest in flavor, fragrance, and pharmaceutical research. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Propylidenephthalide**, which exists as a mixture of (E) and (Z) isomers. The data presented is a compilation from various spectral databases and typical values expected for the structural motifs present in the molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	m	2H	Aromatic protons
~7.4-7.7	m	2H	Aromatic protons
~6.0-6.5	m	1H	Vinylic proton
~2.2-2.4	m	2H	Allylic CH ₂
~1.0-1.2	t	3H	Methyl CH ₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific isomer.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~167	C=O (Lactone)
~148	Quaternary aromatic C
~134	Aromatic CH
~129	Aromatic CH
~125	Quaternary aromatic C
~122	Aromatic CH
~120	Vinylic CH
~118	Vinylic C
~22	Allylic CH ₂
~13	Methyl CH ₃

Note: Assignments are based on typical chemical shift ranges for the respective functional groups.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2960, ~2870	Medium	Aliphatic C-H stretch
~1760	Strong	C=O (γ-lactone) stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-O stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
174	High	[M] ⁺ (Molecular ion)
145	Medium	[M - C ₂ H ₅] ⁺
115	High	[M - C ₂ H ₅ - CO] ⁺
76	Medium	[C ₆ H ₄] ⁺

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent standard operating procedures for the analysis of small organic molecules like **3-Propylidenephthalide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Approximately 5-10 mg of **3-Propylidenephthalide** is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 (signal-to-noise dependent).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse experiment.
- Number of Scans: 512-2048 (due to the low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small drop of liquid **3-Propylidenephthalide** is placed directly onto the ATR crystal (e.g., diamond or germanium).

- The sample is brought into firm contact with the crystal using a pressure clamp.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

- A dilute solution of **3-Propylidenephthalide** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC Parameters:

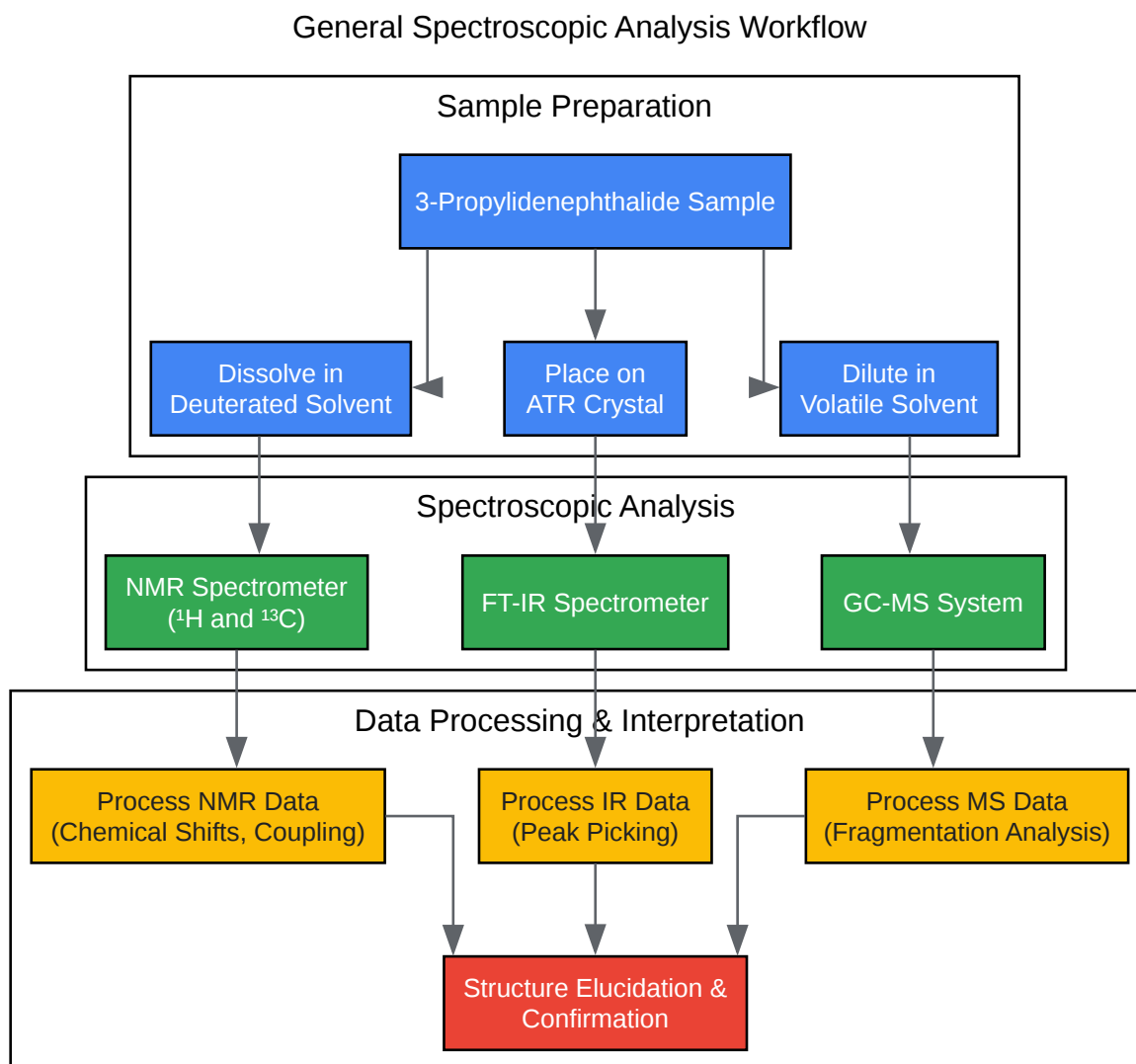
- Injection Volume: 1 μL .
- Inlet Temperature: 250 $^{\circ}\text{C}$.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Oven Program: Initial temperature of 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp to 280 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$, and hold for 5 minutes.

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **3-Propylidenephthalide**.



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Caption: Workflow for obtaining and interpreting spectroscopic data.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Propylidenephthalide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1366576#spectroscopic-data-of-3-propylidenephthalide-nmr-ir-ms\]](https://www.benchchem.com/product/b1366576#spectroscopic-data-of-3-propylidenephthalide-nmr-ir-ms)

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